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Cat. No.: B1582121

Introduction

3-[(4-Chlorophenyl)sulfanyl]propanoic acid, with CAS Registry Number 1011-96-7, is a
bifunctional molecule incorporating a carboxylic acid moiety and a thioether linkage to a para-
substituted chlorinated aromatic ring. This unique structural arrangement makes it a valuable
intermediate and building block in medicinal chemistry and organic synthesis. Its propanoic
acid chain provides a handle for forming amide, ester, and other derivatives, while the
chlorophenylthio group influences the molecule's lipophilicity, electronic properties, and
metabolic stability. This guide offers a comprehensive overview of its chemical properties,
synthesis, reactivity, and applications, tailored for professionals in research and drug
development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its behavior in both chemical reactions and
biological systems. Understanding these characteristics is the first step in rational experimental
design.

Physicochemical Data
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The core physical and chemical constants for 3-[(4-Chlorophenyl)sulfanyl]propanoic acid
are summarized below. These values are critical for predicting solubility, designing purification
protocols, and understanding its disposition in various media.

Property Value Source

CAS Number 1011-96-7 N/A

Molecular Formula CoHoCIO2S [1]

Molecular Weight 216.68 g/mol N/A
White to off-white crystalline

Appearance , [2]
solid

Melting Point 63 °C [1]

. ) 374.2 °C at 760 mmHg

Boiling Point ) [1]
(Predicted)

Density 1.3 g/cm3 (Predicted) [1]

pKa 4.18 £ 0.10 (Predicted) [3]

Note: Some physical properties are computationally predicted and should be confirmed
experimentally.

Spectroscopic Insights

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the
benzene ring, ortho and meta to the sulfur atom, will appear as two distinct doublets in the
aromatic region (typically & 7.0-7.5 ppm). The two methylene groups (-CHz-) of the propanoic
acid chain will present as two triplets in the aliphatic region (typically & 2.5-3.5 ppm) due to
spin-spin coupling. The acidic proton of the carboxyl group will appear as a broad singlet at
the downfield end of the spectrum (& > 10 ppm), which can be exchanged with D20.
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13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show
characteristic peaks for the carbonyl carbon (& ~170-180 ppm), four distinct aromatic
carbons, and two aliphatic carbons.

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption
band for the O-H stretch of the carboxylic acid (around 2500-3300 cm~1) and a sharp,
intense peak for the C=0 stretch of the carbonyl group (around 1700 cm~1). C-S and C-ClI
stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+)
corresponding to the molecular weight. A characteristic isotopic pattern for the presence of
one chlorine atom ([M]* and [M+2]* in an approximate 3:1 ratio) will be a key diagnostic
feature.

Synthesis and Purification

The most common and efficient synthesis of 3-[(4-Chlorophenyl)sulfanyl]propanoic acid

involves the nucleophilic addition of a thiolate to an a,3-unsaturated carbonyl compound or

substitution on a 3-halopropanoic acid. A typical laboratory-scale procedure is outlined below.

Synthetic Protocol: Thia-Michael Addition

This protocol describes the synthesis via the reaction of 4-chlorothiophenol with 3-

chloropropanoic acid under basic conditions. The base deprotonates the thiol to form the more

nucleophilic thiolate, which then displaces the chloride on the propanoic acid chain.

Materials:

4-Chlorothiophenol
3-Chloropropanoic acid
Sodium hydroxide (NaOH)
Ethanol (EtOH)

Water (H20)
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» Concentrated Hydrochloric Acid (HCI)
o Ethyl acetate

e Hexanes

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve
sodium hydroxide (2.1 eq.) in a mixture of ethanol and water.

« To this basic solution, add 4-chlorothiophenol (1.0 eq.) portion-wise at room temperature. Stir
for 20 minutes to ensure complete formation of the sodium thiophenolate.

e Add a solution of 3-chloropropanoic acid (1.05 eq.) in water to the reaction mixture.

o Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).[4]

o After completion, cool the reaction mixture to room temperature and remove the ethanol
under reduced pressure using a rotary evaporator.[4]

» Acidify the remaining agueous phase to a pH of 1-2 with concentrated HCI. This will
protonate the carboxylate, causing the product to precipitate.[4]

e Collect the crude solid product by vacuum filtration and wash with cold water.

 For purification, perform recrystallization from a suitable solvent system, such as an ethyl
acetate/hexanes mixture, to yield the pure 3-[(4-Chlorophenyl)sulfanyl]propanoic acid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.
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Reactants & Reagents

4-Chiorothiophenol

Reaction & Workup Purification

Precipitation

olvent > (
N

NaOH in EtOH/H20

Click to download full resolution via product page
Caption: Workflow for the synthesis of 3-[(4-Chlorophenyl)sulfanyl]propanoic acid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is governed by its two primary functional groups: the carboxylic
acid and the thioether.

o Carboxylic Acid Group: The carboxyl group is a versatile handle for derivatization. It can
readily undergo:

o Esterification: Reaction with alcohols under acidic conditions.

o Amide Bond Formation: Reaction with amines using coupling agents (e.g., DCC, EDC) to
form amides. This is a cornerstone of peptide synthesis and medicinal chemistry for
creating libraries of compounds with diverse biological activities.[5]

o Reduction: Can be reduced to the corresponding primary alcohol, 3-[(4-
chlorophenyl)sulfanyl]propan-1-ol, using strong reducing agents like LiAlHa.
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o Thioether Group: The sulfur atom in the thioether linkage is nucleophilic and susceptible to
oxidation.

o Oxidation: It can be selectively oxidized to the corresponding sulfoxide using mild oxidants
(e.g., one equivalent of H202). Further oxidation with stronger agents yields the sulfone.[6]
These oxidized derivatives often exhibit different physical properties and biological
activities compared to the parent thioether.

Reactivity Pathways Diagram

This diagram visualizes the primary transformation pathways available from the parent
molecule.

3-[(4-Ch|oropheny|)suIfanle
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Click to download full resolution via product page

Caption: Key chemical transformations of 3-[(4-Chlorophenyl)sulfanyl]propanoic acid.

Applications in Research and Drug Development

Aryl propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory
drugs (NSAIDs).[7] While 3-[(4-chlorophenyl)sulfanyl]propanoic acid itself is not a marketed
drug, its structural motif is of significant interest. The introduction of a thioether linkage and a
chloro-substituent modifies the core arylpropanoic acid scaffold, providing a template for
developing new chemical entities.
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» Scaffold for Bioactive Molecules: This compound serves as a key intermediate in the
synthesis of more complex molecules. Its derivatives have been explored for various
therapeutic targets, including potential anticancer and antimicrobial agents.[8][9] The ability
to easily modify both the carboxylic acid and the thioether allows for systematic structure-
activity relationship (SAR) studies.

 Building Block in Medicinal Chemistry: The 4-chlorophenyl group can influence binding
interactions within biological targets, such as enzymes or receptors.[10] Its derivatives are
used to synthesize compounds that may modulate neurological pathways or inhibit tumor cell
growth.[10][11] For example, related sulfone derivatives are key components in the synthesis
of biologically active compounds like bicalutamide, an antiandrogen medication.[12]

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.

» Hazard Classification: While this specific compound may not have a harmonized
classification, related arylpropanoic acids are often classified as harmful if swallowed and
can cause serious eye and skin irritation.[13][14]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[15]

e Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[16]

» Storage: Store in a cool, dry place in a tightly sealed container.[14]

o First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] For skin
contact, wash with plenty of soap and water.[14] If inhaled, move to fresh air. If swallowed,
rinse mouth and seek medical attention.[16][17]

Disclaimer: This information is for educational purposes. Always consult the specific Safety
Data Sheet (SDS) for the material before use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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